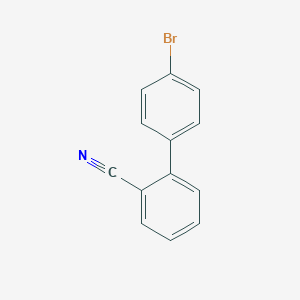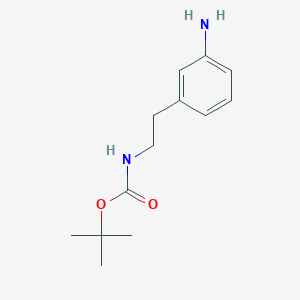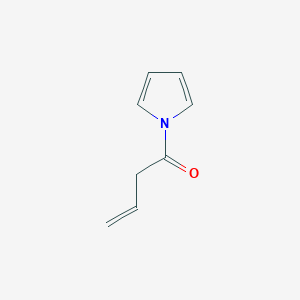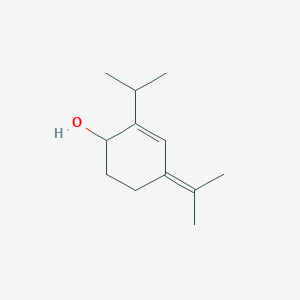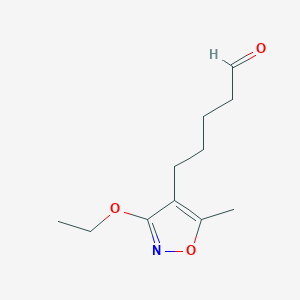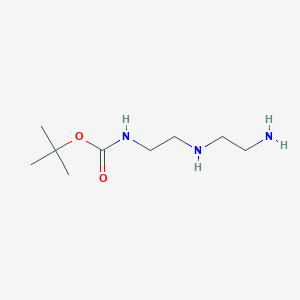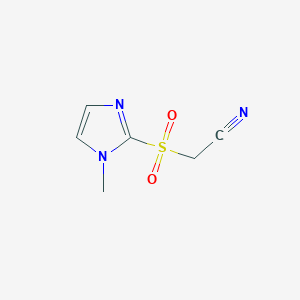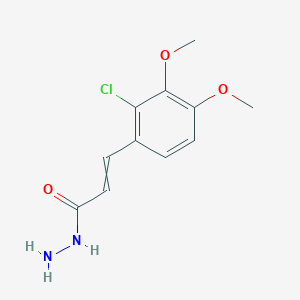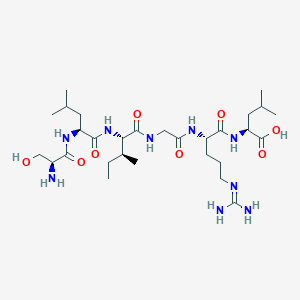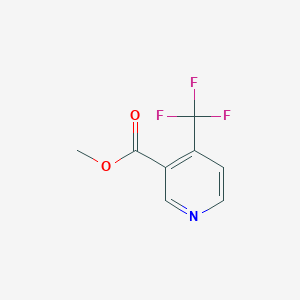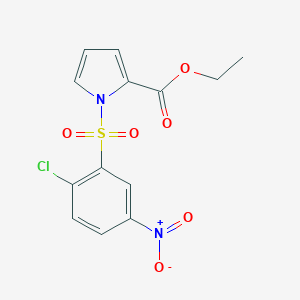
Ethyl 1-((2-chloro-5-nitrophenyl)sulfonyl)-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, ethyl ester is a chemical compound with the molecular formula C13H11ClN2O6S and a molecular weight of 358.75 g/mol. This compound is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, ethyl ester involves several steps. One common method involves the reaction of 1H-pyrrole-2-carboxylic acid with 2-chloro-5-nitrobenzenesulfonyl chloride in the presence of a base, followed by esterification with ethanol. The reaction conditions typically include the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions.
Análisis De Reacciones Químicas
1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols, forming new derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetonitrile, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved.
Comparación Con Compuestos Similares
1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, ethyl ester can be compared with other similar compounds, such as:
- **1H-Pyrrole-2-car
Propiedades
Número CAS |
173908-23-1 |
|---|---|
Fórmula molecular |
C13H11ClN2O6S |
Peso molecular |
358.75 g/mol |
Nombre IUPAC |
ethyl 1-(2-chloro-5-nitrophenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C13H11ClN2O6S/c1-2-22-13(17)11-4-3-7-15(11)23(20,21)12-8-9(16(18)19)5-6-10(12)14/h3-8H,2H2,1H3 |
Clave InChI |
OZKZBBVDHQLRHE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
SMILES canónico |
CCOC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
| 173908-23-1 | |
Sinónimos |
ethyl 1-(2-chloro-5-nitro-phenyl)sulfonylpyrrole-2-carboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


